BenchChemオンラインストアへようこそ!

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

VEGFR2 KDR Kinase Inhibition

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 946686-69-7) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor and antiviral drug discovery. Its core structure features a 7-amino group, a 3-(4-methoxyphenyl) substituent, and methyl groups at the 2- and 5-positions.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
CAS No. 946686-69-7
Cat. No. B1341728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS946686-69-7
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H16N4O/c1-9-8-13(16)19-15(17-9)14(10(2)18-19)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3
InChIKeyZSCPJAUELBWVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 946686-69-7): A Differentiated Pyrazolopyrimidine Scaffold for Targeted Lead Generation and Procurement


3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 946686-69-7) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor and antiviral drug discovery [1]. Its core structure features a 7-amino group, a 3-(4-methoxyphenyl) substituent, and methyl groups at the 2- and 5-positions. This substitution pattern places it at the intersection of two well-validated structure–activity relationship (SAR) trends: the 4-methoxyphenyl motif linked to enhanced VEGFR2 (KDR) inhibition, and the 2,5-dimethyl-7-amino architecture found in potent CRF1 receptor antagonists [2].

Why Generic Pyrazolo[1,5-a]pyrimidines Cannot Replace 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine in MedChem Campaigns


Pyrazolo[1,5-a]pyrimidines display extreme sensitivity to substitution pattern; even minor changes to the aryl group, the 7-amino substituent, or the methyl topology can shift kinase selectivity, lose nanomolar potency, or abolish in vivo efficacy [1]. For example, replacement of the 4-methoxyphenyl group with a phenyl ring at the 3-position reduces VEGFR2 (KDR) inhibitory potency by approximately 2-fold, while alkylation of the 7-amine transforms the pharmacophore from a hydrogen-bond donor to a sterically demanding group [2]. Consequently, direct substitution with unsubstituted 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-89-3) or similar generic cores fails to reproduce the specific interactions required for defined target engagement in kinase and GPCR programs.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Enhanced VEGFR2 (KDR) Kinase Inhibition Conferred by the 3-(4-Methoxyphenyl) Group Relative to the Unsubstituted 3-Phenyl Analog

In a closely related 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series, the compound bearing a 3-(4-methoxyphenyl) group (analog 3g) exhibits an IC50 of 19 nM against isolated KDR kinase, whereas the 3-phenyl analog (compound 2f) yields an IC50 of 71 nM under identical assay conditions [1]. The 3.7-fold potency improvement is attributed to the electron-donating methoxy substituent enhancing binding interactions within the ATP pocket. For 3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, the same 4-methoxyphenyl motif is conserved at the 3-position, suggesting a comparable potency advantage over the 3-phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine scaffold (ChEBI 114232).

VEGFR2 KDR Kinase Inhibition Angiogenesis

Preserved 7-Amine Hydrogen-Bond Donor Capability Versus N,N-Dialkylated CRF1 Antagonist Analogs

The N,N-bis(2-methoxyethyl) derivative MPZP retains high CRF1 affinity (Ki = 4.9 nM) but the bulky substitution at the 7-amine abolishes the hydrogen-bond donor capacity, which is critical for engagement with alternative targets such as CDK12/CDK13 [1]. The free 7-amine in the target compound preserves this donor functionality, enabling its use as a versatile intermediate for both N-substituted and unsubstituted SAR exploration. In contrast, the N,N-dipropyl analog (CHEMBL263492) displays a Ki of 3.6 nM at CRF1 but cannot serve as a precursor for amine-linked conjugates or heterocyclic fusions [2].

CRF1 GPCR Structure-Based Design Hydrogen-Bond Donor

Inclusion in Patent Families Claiming CDK and Antiviral Pyrazolo[1,5-a]pyrimidine-7-amines

Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds, including those with 3-aryl and 2,5-dimethyl patterns, are explicitly claimed as inhibitors of cyclin-dependent kinases CDK12 and CDK13, with demonstrated selectivity over CDK7 [1]. Patents such as WO2015110491A2 and AU2015208205A1 further cover the use of 3-(4-methoxyphenyl)-2,5-dimethyl-N-substituted-pyrazolo[1,5-a]pyrimidin-7-amines as antiviral agents [2]. The free-amine target compound serves as the key synthetic precursor to these patented structures, providing users with an IP-clear entry point for generating novel derivatives beyond the claimed N-substituted scope.

CDK12/13 Antiviral Patent Coverage IP Position

High-Value Application Scenarios for 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiation Evidence


Kinase Inhibitor Hit Generation with Prioritized VEGFR2 Selectivity Over Generic Phenyl Cores

Medicinal chemistry teams pursuing VEGFR2 (KDR) inhibitors can use this scaffold as a starting point, leveraging the 4-methoxyphenyl group that provides an approximately 3.7-fold potency advantage over the 3-phenyl analog [1]. The free 7-amine allows rapid SAR expansion via parallel amide coupling or reductive amination, enabling exploration of the solvent-exposed region without prior alkylation steps.

Neuroscience CRF1 Antagonist Development Using a Derivatizable 7-Amine Scaffold

For stress-related disorders, the scaffold's core is shared with the high-affinity CRF1 antagonist MPZP (Ki = 4.9 nM) [1]. The free 7-amine permits introduction of novel N-substituents while avoiding pre-existing IP claims on specific dialkyl groups, offering a proprietary path for generating new anxiolytic or alcohol-dependence candidates.

Antiviral Lead Optimization with CDK12/CDK13 Selectivity

The compound serves as a precursor to pyrazolo[1,5-a]pyrimidine-7-amines with activity against viral targets and selectivity for CDK12/13 over CDK7 [1]. Researchers can derivatize the 7-amine to fine-tune kinase selectivity profiles, accessing chemical space covered by recent patent disclosures while retaining the 4-methoxyphenyl motif critical for potency.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.